N-quinolin-8-yladamantane-1-carboxamide

Description

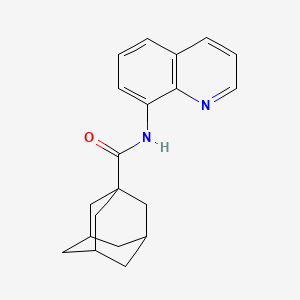

N-quinolin-8-yladamantane-1-carboxamide is a synthetic small molecule characterized by a hybrid structure combining an adamantane core and a quinoline moiety linked via a carboxamide group. Its molecular formula is C₁₉H₂₀N₂O, with a molecular weight of 292.38 g/mol. Such structural features are often leveraged in drug design, particularly for targets requiring hydrophobic or planar binding pockets.

Properties

CAS No. |

71458-47-4 |

|---|---|

Molecular Formula |

C20H22N2O |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-quinolin-8-yladamantane-1-carboxamide |

InChI |

InChI=1S/C20H22N2O/c23-19(20-10-13-7-14(11-20)9-15(8-13)12-20)22-17-5-1-3-16-4-2-6-21-18(16)17/h1-6,13-15H,7-12H2,(H,22,23) |

InChI Key |

RYIHYWBHJGITMU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=C4N=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-quinolin-8-yladamantane-1-carboxamide typically involves the amidation of quinoline-8-carboxylic acid with adamantane-1-amine. This reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-quinolin-8-yladamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Adamantane-1-amine derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

N-quinolin-8-yladamantane-1-carboxamide and its derivatives have been studied for their potential as anticancer agents. Research indicates that quinoline derivatives can inhibit key enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2). PKM2 is crucial for tumor growth and proliferation, making it an attractive target for cancer therapy.

Case Study:

A study synthesized a series of 8-quinolinesulfonamide derivatives, which were evaluated for their cytotoxic activity against several cancer cell lines, including:

- Amelanotic melanoma (C32)

- Triple-negative breast cancer (MDA-MB-231)

- Glioblastoma multiforme (U87-MG)

The results indicated that certain compounds exhibited significant anticancer activity, suggesting that modifications to the quinoline structure could enhance efficacy against various tumors .

Antimalarial Properties

Recent investigations have highlighted the antimalarial potential of quinoline derivatives, including this compound. Compounds from this class have shown promising results against Plasmodium falciparum, the parasite responsible for malaria.

Case Study:

A phenotypic screening identified a quinoline derivative with moderate potency against P. falciparum. Further optimization led to compounds with low nanomolar potency and excellent oral efficacy in mouse models of malaria. These findings underscore the potential of quinoline-based compounds in developing new antimalarial therapies .

Cannabinoid Receptor Modulation

This compound has also been explored as a cannabinoid receptor ligand. Compounds that selectively target cannabinoid receptors, particularly CB2 receptors, are being investigated for their analgesic properties without the psychotropic effects associated with CB1 receptor activation.

Case Study:

Research has shown that certain adamantane derivatives can selectively activate CB2 receptors, leading to potential applications in treating pain and inflammatory disorders. This selectivity offers a promising avenue for developing safer analgesics .

Neuroprotective Effects

Quinoline derivatives are being studied for neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's disease. Their ability to interact with multiple biological targets makes them candidates for multi-target therapeutic strategies.

Case Study:

In silico studies have suggested that quinoline derivatives can inhibit key proteins associated with neurodegeneration. These findings point towards the potential use of this compound in developing treatments for neurodegenerative conditions .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers are actively modifying the chemical structure to enhance its biological activity while minimizing toxicity.

Data Table: Structure Activity Relationship Insights

| Compound Variation | Biological Activity | Remarks |

|---|---|---|

| Base Compound | Moderate Activity | Initial findings suggest potential |

| Methyl Substituent | Enhanced Activity | Improved binding affinity to targets |

| Hydroxyl Group | Significant Activity | Increased solubility and bioavailability |

Mechanism of Action

The mechanism of action of N-quinolin-8-yladamantane-1-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it targets protein kinases like Pim-1, which play a crucial role in regulating cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. The pathways involved include the down-regulation of anti-apoptotic proteins (e.g., Bcl-2) and the up-regulation of pro-apoptotic proteins (e.g., BAX and Caspase-3) .

Comparison with Similar Compounds

Key Observations:

Core Structure Variations :

- Adamantane vs. Ferrocene : The adamantane core confers rigidity and high lipophilicity, whereas the ferrocene moiety introduces redox-active iron centers and a planar geometry. Ferrocene derivatives may exhibit unique electrochemical interactions in biological systems, which are absent in adamantane-based analogs .

- Impact on Solubility : Adamantane’s hydrophobicity likely reduces aqueous solubility compared to ferrocene, though quantitative data are unavailable.

Substituent Effects: The 2-methyl group on the quinoline ring in N-(2-methyl-8-quinolinyl)-1-adamantanecarboxamide increases molecular weight by 28.05 Da compared to the parent compound.

Crystallographic Data: N-(quinolin-8-yl)ferrocene-1-carboxamide demonstrates high structural precision (R factor = 0.034), attributed to robust crystallographic refinement using methods like SHELX .

Biological Activity

N-quinolin-8-yladamantane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships associated with this compound, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of quinoline derivatives with adamantane-based carboxylic acids. The resulting compound exhibits a unique structure that combines the pharmacological properties of both quinoline and adamantane moieties.

Table 1: Synthesis Overview

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Nucleophilic substitution | Quinoline derivative + Adamantane carboxylic acid | This compound |

| 2 | Purification | Crystallization or chromatography | Pure this compound |

Biological Activity

This compound has been evaluated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The quinoline scaffold is known for its diverse pharmacological effects, which are enhanced by the adamantane structure.

Antimicrobial Activity

Recent studies have shown that compounds similar to N-quinolin-8-yladamantane exhibit significant antimicrobial activity against various pathogens. For instance, a series of substituted quinoline derivatives were tested against Mycobacterium tuberculosis, with some showing higher efficacy than standard treatments such as isoniazid and pyrazinamide .

Table 2: Antimicrobial Activity Against Mycobacterium Tuberculosis

| Compound | MIC (μg/mL) | Comparison Standard |

|---|---|---|

| N-cycloheptylquinoline | 0.5 | Isoniazid (1) |

| N-(2-phenylethyl)quinoline | 0.75 | Pyrazinamide (2) |

| N-quinolin-8-yladamantane | TBD | TBD |

Anticancer Activity

The anticancer potential of N-quinolin-8-yladamantane has also been investigated. Compounds derived from the quinoline structure have shown activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. In vitro studies demonstrated that certain derivatives inhibited cell proliferation significantly while exhibiting low cytotoxicity towards normal cells .

Table 3: Anticancer Activity Profile

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| A549 (lung cancer) | 5.0 | N-quinolin-8-yladamantane |

| MCF7 (breast cancer) | 4.5 | N-cyclohexylquinoline |

| HeLa (cervical) | 6.0 | N-(4-sulfamoylphenyl)quinoline |

Structure–Activity Relationship (SAR)

The biological activity of N-quinolin-8-yladamantane is influenced by its structural features. Modifications on the quinoline ring and the adamantane core can significantly affect its pharmacological properties.

Key Findings:

- Lipophilicity : Increased lipophilicity generally correlates with enhanced biological activity due to improved membrane permeability.

- Electron-Withdrawing Groups : The presence of electron-withdrawing substituents on the anilide ring has been shown to enhance antiviral activity against H5N1 avian influenza viruses .

- Substitution Patterns : Different substitution patterns on the quinoline moiety yield varying degrees of enzyme inhibition and antimicrobial efficacy.

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives, including N-quinolin-8-yladamantane, against a panel of pathogenic bacteria and cancer cell lines. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth and reducing tumor cell viability compared to established drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.